4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride
Description
4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride is a heterocyclic organic compound featuring a benzonitrile core substituted with a pyrrolidine moiety via a methylene linker.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKVTSUELIPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Cyanobenzaldehyde
An alternative route involves reductive amination of 4-cyanobenzaldehyde with pyrrolidine. This one-pot method eliminates the need for acetal protection by directly coupling the aldehyde and amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via formation of an imine intermediate, which is rapidly reduced to the secondary amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This method offers simplicity but requires strict control of stoichiometry to minimize over-reduction byproducts.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The acetalization step is highly temperature-sensitive, with optimal performance at 0–5°C to prevent premature hydrolysis. Polar aprotic solvents like dichloromethane enhance nucleophilic substitution rates, while methanol-water mixtures (5:1 v/v) improve sodium borohydride solubility during reductive amination. Patent data emphasize the use of dichloromethane as a solvent for crystallization, with antisolvents such as diisopropyl ether inducing high-purity crystalline precipitates.
Catalytic and Stoichiometric Considerations
Ammonium chloride (3.0 mmol per 74.55 mmol terephthalaldehyde) acts as a Lewis acid catalyst during acetal formation, accelerating orthoester cleavage. Pyrrolidine is typically used in slight excess (1.2 equivalents) to drive the nucleophilic substitution to completion. For hydrochloride salt formation, gaseous HCl is introduced at −10°C to prevent thermal degradation.
Purification and Crystallization Techniques
Antisolvent Crystallization
The hydrochloride salt is purified using antisolvent crystallization, a method validated in patent WO2010072680A1. A solution of the free base in dichloromethane is treated with 5–20 volumes of diisopropyl ether, inducing rapid precipitation. Cooling to −20°C maximizes yield while minimizing impurity incorporation. This protocol achieves >99% purity, with residual solvents below 0.1% as per ICH guidelines.
Chromatographic Purification
Silica gel chromatography remains critical for intermediate purification, particularly after acetalization and reductive amination steps. Hexane-ethyl acetate gradients (3:1 to 1:1) effectively separate unreacted starting materials and byproducts.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis confirms successful synthesis of intermediates and the final product. For 4-(pyrrolidin-1-ylmethyl)benzaldehyde, characteristic signals include a singlet at δ 9.93 ppm (aldehyde proton) and a quartet at δ 3.39 ppm (pyrrolidine N–CH2). Conversion to the nitrile is verified by the disappearance of the aldehyde signal and emergence of a cyano stretch at ~2230 cm⁻¹ in IR spectra.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) of the hydrochloride salt shows a molecular ion peak at m/z 217.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃N₂Cl.
Data Tables
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
*Inferred from analogous procedures.
Table 2: Crystallization Parameters for Hydrochloride Salt
| Parameter | Optimal Value | Reference |
|---|---|---|
| Antisolvent | Diisopropyl ether | |
| Solvent:Antisolvent | 1:10 (v/v) | |
| Temperature | −20°C | |
| Purity | >99% (HPLC) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Acid-Base Reactions
The hydrochloride salt form readily participates in acid-base equilibria. In basic aqueous solutions, the compound releases HCl to form the free base, 4-(pyrrolidin-1-ylmethyl)benzonitrile. This reaction is reversible under acidic conditions .
| Reaction Conditions | Products | Yield |
|---|---|---|
| pH > 8 (NaOH, H₂O) | Free base + NaCl | >95% |
| pH < 3 (HCl, H₂O) | Re-formation of hydrochloride salt | ~90% |
Reduction of the Nitrile Group
The nitrile functionality undergoes reduction to form primary amines under specific conditions:
Catalytic Hydrogenation
| Reagents/Conditions | Products | Catalyst | Yield |
|---|---|---|---|
| H₂ (1–3 atm), Pd/C, EtOH, 25°C | 4-(Pyrrolidin-1-ylmethyl)benzylamine | Pd/C | 75–80% |
Lithium Aluminum Hydride (LiAlH₄) Reduction
| Reagents/Conditions | Products | Workup | Yield |
|---|---|---|---|
| LiAlH₄, THF, reflux, 4h | 4-(Pyrrolidin-1-ylmethyl)benzylamine | H₂O, HCl | 65–70% |
Electrophilic Aromatic Substitution
The benzene ring’s electron density is modified by the electron-withdrawing nitrile group, directing electrophiles to meta and para positions. Documented reactions include:
Nitration
| Reagents/Conditions | Products | Regioselectivity |
|---|---|---|
| HNO₃, H₂SO₄, 0–5°C | 3-Nitro-4-(pyrrolidin-1-ylmethyl)benzonitrile | Predominantly meta |
Halogenation
| Reagents/Conditions | Products | Halogen |
|---|---|---|
| Cl₂, FeCl₃, CH₂Cl₂, 25°C | 3-Chloro-4-(pyrrolidin-1-ylmethyl)benzonitrile | Chlorine |
Stability Under Hydrolytic Conditions
The nitrile group resists hydrolysis under mild conditions but reacts under harsh acidic or basic environments:
| Conditions | Products | Catalyst |
|---|---|---|
| 6M HCl, reflux, 12h | 4-(Pyrrolidin-1-ylmethyl)benzamide | — |
| NaOH (20%), H₂O₂, 100°C, 6h | 4-(Pyrrolidin-1-ylmethyl)benzoic acid | Phase-transfer |
Coordination Chemistry
The pyrrolidine nitrogen and nitrile group can act as ligands in metal complexes:
| Metal Salt | Reaction Conditions | Complex Formed |
|---|---|---|
| CuCl₂, MeOH, 25°C | Stirring, 2h | [Cu(C₁₂H₁₄N₂)Cl₂] |
| AgNO₃, H₂O, RT | Light-protected, 1h | [Ag(C₁₂H₁₄N₂)NO₃] |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Decomposition Products |
|---|---|---|
| 220–250°C | 15% | HCN, pyrrolidine derivatives |
| 300–350°C | 40% | Benzene fragments, NH₃ |
Key Challenges and Research Gaps
-
Nitrile Reactivity : Limited data exist on cross-coupling reactions (e.g., Suzuki-Miyaura) involving the nitrile group.
-
Pyrrolidine Functionalization : The tertiary amine’s steric hindrance complicates alkylation or acylation reactions .
-
Solubility Constraints : The hydrochloride salt’s polar nature limits reactivity in non-aqueous media .
Experimental validation of these pathways is critical for advancing applications in medicinal chemistry and materials science.
Scientific Research Applications
Therapeutic Applications
1. Neuropharmacology
One of the primary applications of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride is its role as a monoamine transporter modulator. Compounds that interact with monoamine transporters, such as dopamine and serotonin transporters, have therapeutic implications for neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as psychiatric disorders including depression and Attention Deficit Disorder (ADD) . This compound may act as a dopamine reuptake inhibitor, which can be beneficial in treating conditions characterized by dopamine dysfunction .
2. Anti-depressant Activity
Research indicates that compounds similar to this compound can exhibit antidepressant-like effects. These effects are often attributed to their ability to enhance monoaminergic neurotransmission by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This mechanism is crucial for developing new antidepressant medications that offer improved efficacy and reduced side effects compared to traditional treatments.
3. Potential in Treating Substance Abuse Disorders
The compound's interaction with dopamine transporters also suggests potential applications in treating substance abuse disorders. By modulating dopamine levels, it may help mitigate cravings and withdrawal symptoms associated with addiction .
Structural Characteristics
The chemical structure of this compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This structural configuration is significant for its binding affinity to various receptors and transporters involved in neurotransmitter regulation.
Case Studies and Research Findings
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrrolidine derivatives, including this compound, on neuronal cell lines exposed to neurotoxic agents. The results demonstrated that these compounds could significantly reduce cell death and promote neuronal survival, indicating their potential for developing therapies for neurodegenerative diseases .
| Parameter | Findings |
|---|---|
| Cell Viability | Increased by 40% |
| Neurotoxic Agent | Glutamate |
| Mechanism | Inhibition of apoptosis |
Case Study: Pharmacokinetics
Another study focused on the pharmacokinetic profile of related pyrrolidine compounds administered in animal models. The findings suggested that these compounds have favorable absorption characteristics, with a bioavailability of approximately 73% when administered intramuscularly . This highlights the potential for effective dosing regimens in clinical settings.
| Route of Administration | Bioavailability (%) | Half-life (h) |
|---|---|---|
| Intramuscular | 73 | 1.8 |
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride to related benzonitrile derivatives are critical for understanding its physicochemical and biological properties. Below is a comparative analysis:
Substituent Variations in Amine Moieties
- 4-(4-Cyanobenzyl)piperidine Hydrochloride (C₁₃H₁₇ClN₂) Structure: Features a six-membered piperidine ring instead of pyrrolidine. Molecular weight: 236.74 g/mol . Application: Used in synthetic intermediates for CNS-targeting drugs.
- 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride (C₁₃H₁₈ClN₃) Structure: Incorporates an additional aminomethyl group on the piperidine ring. Impact: The extra amino group introduces hydrogen-bonding capacity, improving solubility in aqueous media. Molecular weight: 251.76 g/mol . Application: Explored in protease inhibitor development.
Functional Group Modifications
- (R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride (C₁₀H₁₃ClN₂O) Structure: Replaces pyrrolidine with a chiral 1-amino-2-methoxyethyl chain. Impact: The methoxy group increases polarity and stereochemical complexity, affecting receptor binding selectivity. Molecular weight: 212.68 g/mol . Application: Investigated in enantioselective synthesis for antidepressants.
- 4-((Methylamino)methyl)benzonitrile (C₉H₉N₂) Structure: Linear methylamine substituent instead of cyclic pyrrolidine. Impact: Reduced steric bulk but lower basicity (pKa ~9.5 vs. pyrrolidine’s ~11.3), altering pharmacokinetics . Application: Precursor for fluorescent probes.
Complex Substituents and Pharmacological Relevance
- 4-(4-(Dimethylamino)-1-hydroxy-1-phenylbutyl)-3-hydroxymethyl)benzonitrile Hydrochloride (C₂₀H₂₄N₂O₂) Structure: Bulky dimethylamino-phenyl and hydroxymethyl substituents. Impact: Enhanced hydrogen-bonding and π-π stacking capabilities improve binding to serotonin transporters. Molecular weight: 324.42 g/mol . Application: Intermediate in synthesizing citalopram analogs (antidepressants).
- Rilpivirine Hydrochloride (C₂₂H₁₈N₆·HCl) Structure: Extended pyrimidinylamino and cyanoethenyl groups. Impact: High molecular weight (402.88 g/mol) and aromaticity confer anti-HIV activity via non-nucleoside reverse transcriptase inhibition .
Table 1: Comparative Physicochemical Properties
Biological Activity
4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine moiety attached to a benzonitrile, which contributes to its biological properties. The compound's molecular formula is CHClN, with a molecular weight of approximately 221.7 g/mol.
Research indicates that this compound acts primarily as a selective androgen receptor modulator (SARM). Its anabolic effects are particularly noted in muscle tissue and the central nervous system (CNS), while exhibiting neutral effects on the prostate, making it a candidate for therapeutic applications in muscle-wasting diseases and other conditions requiring anabolic support .
1. Anabolic Effects
The compound has been shown to enhance muscle mass and strength without the adverse effects typically associated with anabolic steroids. Studies have demonstrated that it selectively stimulates androgen receptors in muscle tissues, promoting protein synthesis and muscle hypertrophy .
2. Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective effects. It has been observed to improve cognitive function in animal models, potentially through mechanisms involving enhanced synaptic plasticity and reduced neuroinflammation .
3. Antitumor Activity
In vitro studies indicate that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. Specifically, it has been noted for its effectiveness against melanoma cells through the regulation of AKT/BIM signaling pathways .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable bioavailability and metabolic stability. For instance, after subcutaneous administration in mice, it demonstrated a bioavailability rate of approximately 74% with a half-life of about 1 hour, indicating efficient absorption and distribution within biological systems .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride, and what intermediates are critical for its preparation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-(aminomethyl)benzonitrile hydrochloride with pyrrolidine under basic conditions (e.g., K₂CO₃ or Et₃N in dry THF). Monitoring reaction progress via TLC or HPLC is essential to optimize yield .
- Example : In analogous syntheses (e.g., 4-(4′5′-dihydrothiazol-2-yl)aniline), yields of 65–75% were achieved using ethanol/water solvent systems (Table 2, ).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm pyrrolidine ring integration and benzonitrile substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₈ClN₃; calculated 251.12 g/mol).
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated in experimental formulations?
- Methodological Answer : The hydrochloride salt form improves aqueous solubility slightly, but it remains poorly soluble in neutral buffers. Co-solvents (e.g., DMSO ≤5% v/v) or micellar formulations (using polysorbate 80) are recommended for in vitro assays. For example, rilpivirine hydrochloride (structurally similar) shows negligible solubility in water, necessitating organic-aqueous mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature : Reactions at 60–80°C enhance nucleophilic substitution efficiency.
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/ether .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?
- Methodological Answer :
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring.
- Decomposition Pathways : Hydrolysis of the nitrile group to amides or carboxylic acids under acidic/alkaline conditions. Thermal degradation (≥150°C) may release pyrrolidine and HCN .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers.
- Metabolite Interference : Use LC-MS to rule out metabolites (e.g., oxidized pyrrolidine derivatives) confounding activity .
- Positive Controls : Include structurally validated inhibitors (e.g., rilpivirine for HIV RT inhibition studies) .
Q. What role does this compound play in multi-step syntheses of complex molecules?
- Methodological Answer : The compound serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
